molecular formula C11H14N2O4 B5239543 N-[1-(hydroxymethyl)propyl]-3-nitrobenzamide

N-[1-(hydroxymethyl)propyl]-3-nitrobenzamide

Cat. No.: B5239543
M. Wt: 238.24 g/mol
InChI Key: YYGDFKGDBDHNSF-UHFFFAOYSA-N
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Description

N-[1-(Hydroxymethyl)propyl]-3-nitrobenzamide is an amide derivative featuring a 3-nitrobenzamide core linked to a hydroxymethyl-substituted propyl chain. The hydroxymethyl group may enhance solubility, while the nitro group contributes to electronic effects, influencing reactivity or binding interactions .

Properties

IUPAC Name

N-(1-hydroxybutan-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-9(7-14)12-11(15)8-4-3-5-10(6-8)13(16)17/h3-6,9,14H,2,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGDFKGDBDHNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)propyl]-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 1-(hydroxymethyl)propylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include:

  • Solvent: Dichloromethane or dimethylformamide
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydroxymethyl)propyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to 50°C.

    Substitution: Nucleophiles such as alkoxides or amines, solvents like ethanol or methanol, room temperature to reflux.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, elevated temperatures (50-100°C).

Major Products

    Reduction: N-[1-(hydroxymethyl)propyl]-3-aminobenzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-nitrobenzoic acid and 1-(hydroxymethyl)propylamine

Scientific Research Applications

N-[1-(hydroxymethyl)propyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)propyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amide linkage allows the compound to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Amide Derivatives

N-[3-(1H-Imidazol-1-yl)propyl]-3-nitrobenzamide (Compound 1779-0421)
  • Structure : Replaces the hydroxymethylpropyl group with a 3-(imidazolyl)propyl chain.
  • Molecular Formula : C₁₃H₁₄N₄O₃.
  • The absence of a hydroxymethyl group reduces polarity compared to the target compound, likely affecting solubility and metabolic stability .
Table 1: Substituent Comparison
Compound Substituent Key Functional Groups Potential Applications
Target Compound 1-(Hydroxymethyl)propyl –OH, –NO₂ Catalysis, medicinal chemistry
Compound 1779-0421 3-(Imidazolyl)propyl Imidazole, –NO₂ Enzyme inhibition, drug design

Hydroxyalkyl Substituents and Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Features a branched 2-hydroxy-1,1-dimethylethyl chain and a 3-methylbenzamide core.
  • The methyl group at the benzamide position (vs. nitro in the target) reduces electron-withdrawing effects, altering reactivity in C–H functionalization reactions .
Table 2: Electronic and Steric Effects
Compound Benzamide Substituent Alkyl Chain Electronic Effect Steric Effect
Target Compound 3-Nitro Linear hydroxymethylpropyl Strong EWG Moderate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl Branched hydroxy-dimethylethyl Weak EDG High

Stereochemical Complexity in Hydroxypropyl Derivatives

Compounds such as 8c and 2 from exhibit stereoisomerism due to multiple chiral centers. For example:

  • 8c : Contains a diastereomeric mixture (41% yield) with hydroxymethyl and hydroxypropyl groups.
  • 2 : A 62% yield stereoisomeric mixture with a DMT-protected hydroxymethyl group.

Implications for the Target Compound :

  • If the hydroxymethylpropyl group in the target introduces chirality, similar challenges in synthesis and purification may arise.
  • Stereochemistry could critically influence biological activity or catalytic efficiency, necessitating enantioselective synthesis methods .

Pharmacologically Active Analogs

N-[1-(4-Isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
  • Structure : Combines a 3-nitrobenzamide core with a 4-isopropylphenylpropyl chain and a pyrazole-linked nitro group.
  • Key Differences :
    • The pyrazole ring introduces additional hydrogen-bonding capacity.
    • The bulky isopropylphenyl group may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

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